molecular formula C16H18O4 B1202788 3,3',4,4'-Tetramethoxybiphenyl CAS No. 2026-27-9

3,3',4,4'-Tetramethoxybiphenyl

Cat. No. B1202788
CAS RN: 2026-27-9
M. Wt: 274.31 g/mol
InChI Key: ZADYUYOJVLZYAQ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetramethoxybiphenyl is a chemical compound with the linear formula C16H18O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetramethoxybiphenyl is represented by the linear formula C16H18O4 . It has a molecular weight of 274.319 .

Scientific Research Applications

  • Spectroscopic Properties

    A study by Forbes and Gray (1968) explored the UV spectra of tetramethoxybiphenyls, including 3,3',4,4'-Tetramethoxybiphenyl, finding significant insights into their spectroscopic properties (Forbes & Gray, 1968).

  • Chemical Synthesis

    Engman (1984) demonstrated the use of 3,3',4,4'-Tetramethoxybiphenyl in the synthesis of various compounds, highlighting its role as a precursor in chemical reactions (Engman, 1984).

  • Oxidation Reactions

    Musgrave and Webster (1969) investigated the oxidation of 3,3',4,4'-Tetramethoxybiphenyl, yielding different quinones, which are important in various chemical processes (Musgrave & Webster, 1969).

  • Antioxidant Activity

    Schirmann et al. (2019) found that 3,3',4,4'-Tetramethoxybiphenyl derivatives have antioxidant activity, potentially useful in enhancing the oxidative stability of biofuels (Schirmann et al., 2019).

  • Structural Characterization in Catalysis

    Shiotani (2001) utilized 3,3',4,4'-Tetramethoxybiphenyl in the catalytic hydrogenation process, leading to the isolation of specific isomers for structural characterization (Shiotani, 2001).

  • Biomedical Research

    Itoh et al. (1988) explored the antitubulin activity of tetramethoxybiphenyls, including 3,3',4,4'-Tetramethoxybiphenyl, in cancer research, demonstrating its potential in developing antimitotic agents (Itoh et al., 1988).

  • Environmental and Toxicological Studies

    Wehler et al. (1989) examined the metabolic fate and tissue localization of similar compounds in environmental and toxicological contexts, which can inform the understanding of 3,3',4,4'-Tetramethoxybiphenyl (Wehler et al., 1989).

  • Polymer Science

    Hsiao et al. (1995) investigated polyimides based on biphenyl units, including 3,3',4,4'-Tetramethoxybiphenyl, for their potential applications in high-performance materials (Hsiao et al., 1995).

Safety And Hazards

Sigma-Aldrich provides 3,3’,4,4’-Tetramethoxybiphenyl to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet for a related compound, 3,3’,4,4’-Tetramethylbiphenyl, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADYUYOJVLZYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295826
Record name 3,3',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetramethoxybiphenyl

CAS RN

2026-27-9
Record name NSC105649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRAMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
OC Musgrave, CJ Webster - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
Chloranil oxidises 3,3′,4,4′-tetramethoxybiphenyl efficiently in 70%(v/v) aqueous sulphuric acid to 2,5,6,9,12,13-hexamethoxydibenzo[fg,op]naphthacene-1,8-quinone (2; R1= R2= …
Number of citations: 9 pubs.rsc.org
OC Musgrave, CJ Webster - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
The oxidation of 3,3′,4,4′-tetramethoxybiphenyl by chloranil in 70% v/v aqueous sulphuric acid gives 2,5,6,9,12,13-hexamethoxydibenzo[fg,op]naphthacene-1,8-quinone (III) in 75% …
Number of citations: 2 pubs.rsc.org
RJ Bushby, C Hardy - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Photolysis of 4′,5′-dimethoxy-1,1′ : 2′,1″-terphenyl (3) in the presence of iodine gives 2,3-dimethoxy-triphenylene (4)(72%). A similar photolysis of either 3,4-dimethoxy-3″,4′,4…
Number of citations: 30 pubs.rsc.org
JL Ormsby, TD Black, CL Hilton, BT King - Tetrahedron, 2008 - Elsevier
Rearrangements readily occur in Scholl oxidations and interfere with the construction of certain molecular architectures. 3,3‴,4,4′,4″,4‴,5′,5″-Octamethoxy-1,1′,2′,1″,2″,1‴-…
Number of citations: 83 www.sciencedirect.com
L Engman - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
The title compounds 5 were obtained from the reaction of 3,3′,4,4′‐tetramethoxybiphenyl (6) or its 2,2′‐dilithio derivative 8 with various chalcogen electrophiles (sulfur dichloride, …
Number of citations: 34 onlinelibrary.wiley.com
J Behrens, W Hinrichs, T Link… - … , Sulfur, and Silicon and …, 1995 - Taylor & Francis
The structures of 2,3,8,9-tetramethoxydibenzo[c,e][1,2]dithiin (o-S 2 , 1) and -diselenin (o-Sc 2 , 3) have been determined hy single-crystal X-ray diffraction methods. Both compounds …
Number of citations: 9 www.tandfonline.com
WM WHALEY, C WHITE - The Journal of Organic Chemistry, 1953 - ACS Publications
Although many derivatives of phenanthridine have been prepared by the Bischler-Napieralski reaction (1), there is no record of attempts to prepare dihydrophenanthridines by …
Number of citations: 3 pubs.acs.org
S Kumar, SK Varshney - Synthesis, 2001 - thieme-connect.com
This paper presents an efficient synthetic procedure for the preparation of various triphenylene and dibenzopyrene derivatives using VOCl3 as a novel reagent. Symmetrically …
Number of citations: 49 www.thieme-connect.com
G Bahnweg, W Heller, S Stich, C Knappe, G Betz… - Plant …, 2005 - thieme-connect.com
Ozone and light effects on endophytic colonization by Apiognomonia errabunda of adult beech trees (Fagus sylvatica) and their putative mediation by internal defence compounds were …
Number of citations: 78 www.thieme-connect.com
EJ Forbes, CJ Gray - Tetrahedron, 1968 - Elsevier
A series of tetramethoxybiphenyls and bridged tetramethoxybiphenyls have been prepared and their UV spectra investigated. The substituted biphenyls show short- and long-…
Number of citations: 4 www.sciencedirect.com

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